molecular formula C15H12INOS2 B12631909 N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920505-78-8

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

Katalognummer: B12631909
CAS-Nummer: 920505-78-8
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: TYALGVVVMOGOAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound that features both benzothiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions like Ullmann cross-coupling, which uses CuBr/1,10-Phen as a catalyst to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action for N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with benzothiophene rings are known to mimic tryptophan, allowing them to form pores in cell membranes, leading to cell death . This mechanism is particularly useful in antifungal and antibacterial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiophene rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various scientific applications.

Eigenschaften

CAS-Nummer

920505-78-8

Molekularformel

C15H12INOS2

Molekulargewicht

413.3 g/mol

IUPAC-Name

N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

InChI

InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18)

InChI-Schlüssel

TYALGVVVMOGOAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.